molecular formula C14H14N2O3 B3489694 N~3~-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE

N~3~-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE

Cat. No.: B3489694
M. Wt: 258.27 g/mol
InChI Key: SJXUYVCWWVQJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes an acetylamino group attached to a phenyl ring, a methyl group, and a furan ring. Its distinct molecular configuration makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE typically involves multi-step chemical reactions. One common method includes the acylation of aniline derivatives followed by cyclization to form the furan ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of N3-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE is scaled up using optimized reaction conditions to maximize efficiency and yield. This often involves continuous flow reactors and automated systems to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~3~-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the acetylamino group or the furan ring.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N~3~-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N3-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s acetylamino group and furan ring are critical for its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[3-(Acetylamino)phenyl]sulfonyl}phenyl)acetamide
  • N-[3-(acetylamino)phenyl]-3-methylbenzamide
  • Azithromycin Related Compound H

Uniqueness

N~3~-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE is unique due to its specific combination of functional groups and molecular structure

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-13(6-7-19-9)14(18)16-12-5-3-4-11(8-12)15-10(2)17/h3-8H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXUYVCWWVQJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N~3~-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.